Benzidine hydrochloride
Description
Significance of Benzidine (B372746) Hydrochloride within Aromatic Amine Chemistry
Benzidine hydrochloride is a salt formed from the reaction of benzidine with hydrochloric acid. chemcess.com This conversion to its salt form, such as the dihydrochloride (B599025), makes it more soluble in water. solubilityofthings.comnih.gov The chemistry of benzidine and its salts is intrinsically linked to the famous "benzidine rearrangement," a classic and complex reaction in organic chemistry. wikipedia.org This acid-catalyzed intramolecular rearrangement converts hydrazobenzene (B1673438) into benzidine. wikipedia.orgyoutube.com
The mechanism of the benzidine rearrangement has been a subject of extensive study for over sixty years, proving to be a challenging puzzle for organic chemists. caltech.edu It is generally understood that the reaction is promoted by acid, with the active species often being the diprotonated form of the precursor. ic.ac.uk The rate-determining step involves the cleavage of the N-N bond and the formation of a new C-C bond. ic.ac.uk The reaction is considered a rsc.orgrsc.org sigmatropic migration, a rare type of pericyclic reaction. ic.ac.uksciencemadness.org Cross-over experiments have demonstrated the intramolecular nature of this rearrangement, meaning the transformation occurs within a single molecule. youtube.com
The study of the benzidine rearrangement, often initiated with the hydrochloride salt of the resulting amine, provides deep insights into reaction mechanisms, molecular orbital theory, and the behavior of aromatic amines under acidic conditions. caltech.eduic.ac.uk The stability and reactivity of the intermediates, such as the proposed π-complex, have been topics of considerable scientific discussion and research. caltech.eduic.ac.uk
Role of this compound in Chemical Synthesis Paradigms
Historically, benzidine and its salts, including this compound, were crucial intermediates in the manufacturing of a wide array of chemicals, most notably azo dyes. chemcess.comdrugfuture.comnih.gov The process involves diazotization of benzidine, where the two primary amine groups are converted into diazonium salts. These salts then undergo a coupling reaction with other aromatic compounds to form the extended conjugated systems responsible for the color of azo dyes. chemcess.comnih.govconscientiabeam.comunb.ca
The ability of benzidine to be diazotized at both ends allows for the synthesis of "direct dyes," which can bind directly to fabrics like cotton without the need for a mordant. wikipedia.org For example, the treatment of the bis(diazonium) salt derived from benzidine with 1-aminonaphthalene-4-sulfonic acid yields the well-known Congo red dye. wikipedia.org The synthesis of 3,3'-dichlorobenzidine (B165656) dihydrochloride, an economically significant precursor for dye synthesis, highlights the industrial relevance of this class of compounds. google.com
Beyond dyes, this compound has been utilized as a reagent in various analytical methods. It has been employed for the quantitative determination of sulfates and as a reagent for detecting metals. drugfuture.com Its reaction to form colored products was also the basis for tests to detect substances like hydrogen peroxide and blood, though these uses have largely been discontinued (B1498344). wikipedia.orgdrugfuture.comnih.govlatimes.com Furthermore, benzidine derivatives have served as intermediates in the production of some pharmaceuticals and as cross-linking agents in the manufacturing of rubber and plastics. chemcess.comnih.gov
Historical Scientific Context of this compound Discovery and Early Investigations
Benzidine was first discovered in 1845 by Nikolay Zinin. drugfuture.com Its synthesis was achieved through the reduction of nitrobenzene (B124822) to hydrazobenzene, followed by an acid-catalyzed rearrangement to form benzidine. wikipedia.orgdrugfuture.com The first benzidine-based dye, Congo red, was synthesized in 1884, marking the beginning of its extensive use in the dye industry. nih.gov
Early investigations into benzidine and its salts were driven by the burgeoning chemical industry of the late 19th and early 20th centuries. The unique properties of benzidine-derived dyes revolutionized the textile industry. solubilityofthings.com The first documented research into the health risks associated with occupational exposure to aromatic amines like benzidine dates back to Germany in 1895. epa.gov
The mechanistic intricacies of the benzidine rearrangement captured the attention of prominent chemists like Christopher Ingold, who, in 1933, published work proving the intramolecular nature of the reaction. illinois.edu Despite a long period where his focus shifted to other areas of organic chemistry, interest in the benzidine rearrangement saw a major resurgence in the early 1960s, with detailed kinetic and product studies being published. illinois.edu These investigations delved into the effects of acidity and the structure of the starting hydrazobenzene on the reaction's kinetics, revealing that some rearrangements were second-order with respect to acid, while others were first-order. illinois.edu
Interactive Data Table: Physical and Chemical Properties of Benzidine and its Dihydrochloride Salt
| Property | Benzidine | Benzidine Dihydrochloride |
| IUPAC Name | [1,1'-Biphenyl]-4,4'-diamine | 4-(4-aminophenyl)aniline;dihydrochloride |
| CAS Number | 92-87-5 | 531-85-1 |
| Molecular Formula | C12H12N2 | C12H14Cl2N2 |
| Molecular Weight | 184.24 g/mol | 257.16 g/mol |
| Appearance | Grayish-yellow, white, or reddish-gray crystalline solid. nih.govijarsct.co.in | White or beige to reddish-brown crystalline powder. solubilityofthings.comnih.govnih.gov |
| Melting Point | 122-125 °C sciencemadness.org | >300 °C (>572 °F) nih.gov |
| Solubility in Water | Slightly soluble. ijarsct.co.in | Soluble. solubilityofthings.comdrugfuture.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14414-68-7 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.7 g/mol |
IUPAC Name |
4-(4-aminophenyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,13-14H2;1H |
InChI Key |
FYRTZXXTIDKEJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl |
Other CAS No. |
75752-15-7 531-85-1 |
Related CAS |
92-87-5 (Parent) |
Synonyms |
enzidine benzidine acetate benzidine dihydrochloride benzidine hydrochloride benzidine monosulfate |
Origin of Product |
United States |
Historical Context and Evolution of Research on Benzidine Hydrochloride
Early Synthetic Routes and Industrial Implementation of Benzidine (B372746) Production
The industrial-scale production of benzidine commenced in the late 19th century, driven by the burgeoning demand for synthetic dyes. chemcess.comiarc.fr The primary synthesis involves a two-step process starting from nitrobenzene (B124822). wikipedia.org First, nitrobenzene is reduced to 1,2-diphenylhydrazine (B7769752). wikipedia.org This intermediate is then subjected to a reaction with a mineral acid, such as hydrochloric acid, which induces a molecular rearrangement to form 4,4'-benzidine. wikipedia.org The resulting product is often isolated as benzidine hydrochloride or benzidine sulfate (B86663) to minimize the risks associated with the free base. chemcess.com
Evolution of Large-Scale this compound Manufacturing Processes
The commercial production of benzidine, and by extension its hydrochloride salt, has been a significant industrial activity since approximately 1880. iarc.fr The process generally involves three key stages: the reduction of a nitro compound to a hydrazo compound, the benzidine rearrangement, and the isolation of the base, typically as a salt. chemcess.comiarc.fr In the context of producing benzidine-based dyes, the benzidine was often formed as the dihydrochloride (B599025) salt and used directly in subsequent reactions without isolation. nih.gov This "captive consumption" in closed systems became more prevalent as concerns over the compound's toxicity grew. nih.gov
Development of Alkaline Iron Reduction, Amalgam Reduction, and Electrochemical Reduction Methodologies
Several methods have been employed for the crucial reduction step in benzidine production. chemcess.comiarc.fr
Alkaline Iron Reduction: This method utilizes iron powder or turnings in an alkaline solution to reduce nitrobenzene. chemcess.comresearchgate.net While explored for commercial production, it was considered less common in preparative chemistry. chemcess.com The reaction involves a specific molar ratio of nitrobenzene, iron, and sodium hydroxide. chemcess.com
Amalgam Reduction: The use of sodium amalgam or zinc dust in an alkaline medium was another prominent technique. chemcess.comgla.ac.ukgoogle.com The reduction of aromatic nitro compounds with zinc dust in an alkaline environment was a common approach. chemcess.com Sodium amalgam was also used, particularly for reducing nitrobenzene at elevated temperatures. chemcess.comorgsyn.org
Electrochemical Reduction: Commercial-scale electrochemical reduction offered an alternative pathway for converting nitro compounds to hydrazo compounds. chemcess.comiarc.frscielo.br This method, along with others, was part of the industrial repertoire for benzidine synthesis from the late 19th century. chemcess.comscielo.br
Interactive Table: Key Methodologies in Early Benzidine Production
| Method | Reducing Agent(s) | Medium | Key Intermediate |
| Alkaline Iron Reduction | Iron powder/turnings | Alkaline | Hydrazobenzene (B1673438) |
| Amalgam Reduction | Zinc dust, Sodium amalgam | Alkaline | Hydrazobenzene |
| Electrochemical Reduction | Electric current | Not specified | Hydrazobenzene |
Historical Significance of this compound in Dyestuff Chemistry
This compound's primary historical importance lies in its role as a precursor in the synthesis of a wide array of dyes. taylorandfrancis.comsolubilityofthings.combritannica.com
Pioneering Role as an Intermediate in Azo Dye Synthesis
Benzidine was a foundational component in the creation of direct dyes, particularly azo dyes, which could strongly adhere to cellulosic fibers like cotton without the need for a mordant. britannica.comiipseries.orgwikipedia.org The process involves the diazotization of benzidine's two amino groups to form a tetrazonium salt. chemcess.com This salt can then be coupled with various aromatic compounds to produce a vast range of colors. chemcess.combritannica.com The differential reactivity of the two diazonium groups allowed for the synthesis of asymmetrical diazo dyes. chemcess.com One of the earliest and most famous examples is Congo Red, first synthesized in 1884. ebsco.comchemicalbook.com The economic and technical advantages of benzidine-based dyes led to their widespread use in the textile, leather, and paper industries. taylorandfrancis.comebsco.comchemicalbook.com
Historical Utility as a Chemical Reagent in Early Analytical and Diagnostic Procedures
Beyond its use in dye manufacturing, benzidine and its salts, including the hydrochloride, found applications as reagents in analytical chemistry and diagnostic tests. taylorandfrancis.comchemicalbook.com It was employed for the detection and determination of various inorganic ions and compounds. epa.gov A notable application was in forensic science for the presumptive detection of bloodstains. britannica.comnist.gov In clinical laboratories, it was used in tests to detect blood and hydrogen peroxide in milk. chemicalbook.comnih.gov The hydrochloride salt, specifically, was utilized as a reagent for analyzing for metals and sulfate. chemicalbook.com These uses, however, have largely been discontinued (B1498344) due to the compound's recognized health hazards. nih.gov
Paradigm Shifts in Research Focus: From Industrial Application to Environmental and Mechanistic Studies
The 20th century witnessed a significant shift in the scientific community's perspective on benzidine and its derivatives. Early research was predominantly focused on optimizing its synthesis and expanding its application in the dye industry. However, as evidence of its carcinogenicity mounted, the research focus pivoted towards understanding its health effects, environmental fate, and the mechanisms of its toxicity. taylorandfrancis.comebsco.comcollegiumramazzini.orgepa.gov
Concerns about the link between benzidine exposure and bladder cancer began to emerge in the 1920s. ebsco.com By the mid-20th century, the carcinogenic nature of benzidine was more widely accepted, leading to voluntary cessation of its production by major manufacturers in several countries in the 1970s. taylorandfrancis.com This led to a surge in environmental and mechanistic studies. Research began to focus on:
Environmental Monitoring: Developing methods to detect benzidine in various environmental matrices such as water, soil, and sediment. epa.govepa.gov
Metabolism and Carcinogenicity: Investigating how benzidine and dyes derived from it are metabolized in the body to carcinogenic compounds. industrialchemicals.gov.au
Toxicological Studies: Conducting extensive studies in animal models to understand the organ-specific carcinogenicity and the dose-response relationships. nih.gov
Development of Safer Alternatives: A significant area of research has been the pursuit of safer chemical alternatives to replace benzidine in its various applications. imarcgroup.com
This paradigm shift reflects a broader trend in chemical research, where the initial enthusiasm for a compound's industrial utility is tempered and redirected by a growing understanding of its long-term health and environmental consequences.
Synthetic Methodologies and Chemical Transformations of Benzidine Hydrochloride
Fundamental Principles of the Benzidine (B372746) Rearrangement in Acidic Media
The benzidine rearrangement is a well-established acid-catalyzed reaction that converts hydrazobenzene (B1673438) and its derivatives into various diaminobiphenyls. kyoto-u.ac.jp The parent reaction involves the transformation of hydrazobenzene into 4,4'-diaminobiphenyl (benzidine), along with other products like diphenyline. researchgate.netresearchgate.net This intramolecular rearrangement is a classic puzzle in organic chemistry and has been the subject of extensive mechanistic studies. researchgate.net
Several mechanistic theories have been proposed to explain the benzidine rearrangement. Early work suggested a "π-complex" mechanism, a theory that was initially dismissed but has seen a revival with modern computational calculations. rsc.orgrsc.org Another prominent theory involves a polar transition state. kyoto-u.ac.jp
Current understanding, supported by density functional theory (DFT) calculations, suggests that the rearrangement can proceed through various sigmatropic shifts. rsc.orgrsc.org For instance, the formation of p-benzidine is described as a allaboutchemistry.netallaboutchemistry.net-sigmatropic shift, while o-benzidine formation is a researchgate.netresearchgate.net-sigmatropic shift. rsc.orgresearchgate.net The formation of other products like o-semidines, p-semidines, and diphenylines are thought to occur through more complex pathways, including N researchgate.netrsc.org-sigmatropic shifts. rsc.orgrsc.org
Kinetic isotope effect studies have provided further evidence for the concerted nature of the benzidine formation, while the formation of diphenyline is suggested to be a dissociative process. osti.gov Theoretical studies have also highlighted the role of dication diradical complexes as key intermediates in a multi-step mechanism. researchgate.netresearchgate.net These computational models have been successful in predicting kinetic isotope effects and the relative yields of the main products. researchgate.netresearchgate.net
The proposed mechanisms are summarized in the table below:
| Product | Proposed Mechanistic Pathway | Supporting Evidence |
| p-Benzidine | allaboutchemistry.netallaboutchemistry.net-Sigmatropic Shift | DFT Calculations rsc.orgresearchgate.net, Kinetic Isotope Effects osti.gov |
| o-Benzidine | researchgate.netresearchgate.net-Sigmatropic Shift | DFT Calculations rsc.org |
| Diphenyline | Dissociative Process, Cascade N researchgate.netrsc.org/ researchgate.netresearchgate.net-Sigmatropic Shifts | Kinetic Isotope Effects osti.gov, DFT Calculations rsc.orgrsc.org |
| o-Semidine | N researchgate.netrsc.org-Sigmatropic Shift | DFT Calculations rsc.orgrsc.org |
| p-Semidine | Tandem N researchgate.netrsc.org/N researchgate.netrsc.org-Sigmatropic Shifts | DFT Calculations rsc.orgrsc.org |
The conditions under which the benzidine rearrangement is carried out significantly influence the reaction pathways and product distribution. Acidity is a critical factor; the rearrangement is catalyzed by low pH. researchgate.net The reaction order with respect to acid can vary depending on the substituents present on the hydrazobenzene, and for some substrates, the order in acid concentration increases as the acidity of the solution increases. kyoto-u.ac.jp
The nature of the reaction medium also plays a role. researchgate.net For example, the extent of ortho coupling to form benzidine has been observed to increase with higher acid concentrations. caltech.edu This suggests the involvement of a metastable intermediate that can either rearrange to the final product or be further protonated. caltech.edu
Substituents on the aromatic rings of the hydrazobenzene molecule have a profound effect on both the rate of the rearrangement and the types of products formed. caltech.edu
Electronic Effects:
Electron-donating groups (e.g., methoxy, methyl) generally accelerate the rate of rearrangement. kyoto-u.ac.jpcaltech.edu This is consistent with a mechanism that involves the development of positive charge on the aromatic ring.
Electron-withdrawing groups (e.g., halogens) tend to retard the reaction rate. kyoto-u.ac.jpcaltech.edu Some N,N'-diarylhydrazines with strong electron-withdrawing groups are sensitive to air and may oxidize to the corresponding azo compound instead of rearranging. researchgate.net
The accelerating effect of electron-donating substituents generally promotes the formation of the 4,4'-benzidine product. researchgate.net
Steric Effects: The steric bulk of substituents can also influence the product distribution. For instance, in the rearrangement of 4-alkyl substituted hydrazobenzenes, the steric bulk of the alkyl group can decrease the yield of the corresponding ipso-benzidine. researchgate.net
The following table summarizes the general effects of substituents on the benzidine rearrangement:
| Substituent Type | Effect on Reaction Rate | Influence on Product Distribution |
| Electron-Donating | Accelerates | Generally favors 4,4'-benzidine formation. researchgate.net |
| Electron-Withdrawing | Retards | Can lead to oxidation to azo compounds. researchgate.net |
| Bulky Alkyl Groups | - | Can decrease the yield of ipso-benzidine. researchgate.net |
Advanced Synthetic Approaches to Benzidine and its Derivatives
Beyond the classical acid-catalyzed rearrangement of hydrazobenzene, several other synthetic strategies have been developed for the preparation of benzidine and its substituted derivatives.
The synthesis of benzidine often begins with the reduction of nitrobenzene (B124822) in an alkaline medium to produce hydrazobenzene. britannica.com This is then followed by the acid-catalyzed rearrangement. britannica.com Various reducing agents can be employed in this initial step.
Alternatively, benzidine can be prepared by the reduction of azobenzene (B91143) using reagents like tin and hydrochloric acid. ijarsct.co.in
Oxidative coupling of anilines represents another route to benzidine derivatives. For example, N,N-disubstituted anilines can be converted to functionalized benzidines in high yields using iron(III) chloride hexahydrate (FeCl₃·6H₂O) under open-flask conditions. nih.govacs.org This method has also been extended to N-monosubstituted anilines. nih.gov
One-pot synthetic methods offer advantages in terms of efficiency and reduced waste. A method for synthesizing 3,3',5,5'-tetramethylbenzidine (B1203034) and its hydrochloride salt has been developed from 2,6-dimethylaniline (B139824). google.com This process involves an initial oxidation to form 2,2',6,6'-tetramethyl azobenzene, followed by a one-step reduction, rearrangement, and treatment with zinc powder and concentrated hydrochloric acid. google.com
Microwave-Assisted and Ultrasonic Synthesis in Derivative Production
Modern synthetic methodologies are continuously evolving to offer more efficient, rapid, and environmentally benign routes for chemical production. Among these, microwave-assisted synthesis and sonochemistry (ultrasonic synthesis) have emerged as powerful tools in organic synthesis. These techniques have been successfully applied to the synthesis of various heterocyclic compounds, and their principles are applicable to the production of benzidine derivatives.
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govbohrium.com For instance, the synthesis of benzimidazole (B57391) and 1,2,4-triazole (B32235) derivatives has been significantly improved through microwave irradiation, showcasing the potential of this technology for accelerating reactions involving aromatic amines. nih.govbohrium.com In the context of benzidine hydrochloride derivatives, microwave-assisted methods could be employed to expedite condensation reactions or the formation of Schiff bases, offering a greener and more efficient alternative to traditional synthetic protocols. bohrium.comscinito.ai Research on the synthesis of new Schiff bases derived from Congo red, a benzidine-based dye, has highlighted the effectiveness of microwave irradiation. scinito.ai
Ultrasonic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This can enhance reaction rates and yields. researchgate.netlew.ro This technique has been effectively used for the one-pot synthesis of benzimidazole derivatives, demonstrating remarkable advantages such as shorter reaction times and higher isolated yields. doi.org The application of ultrasound has also been shown to be effective in the synthesis of benzoxazinonylhydrazone derivatives, resulting in excellent yields in a fraction of the time required by conventional heating. lew.ro For the production of this compound derivatives, ultrasonic irradiation could facilitate various transformations, including condensation and cyclization reactions, under milder conditions and with improved efficiency. doi.orgsnu.ac.kr
Chemical Modifications and Derivatization Research
The chemical reactivity of benzidine, particularly the two primary amino groups, allows for a wide range of chemical modifications and the synthesis of a diverse array of derivatives. Research in this area has largely focused on diazotization and coupling reactions to form colorful azo compounds, as well as oxidative polymerization to create novel oligomers and polymers with interesting electronic properties.
Diazotization and Coupling Reactions for Azo Compound Formation
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for the introduction of various functional groups. organic-chemistry.org In the case of benzidine, both primary amino groups can be converted into diazonium salts by treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). organic-chemistry.orgiarc.fr This process forms a tetrazonium compound.
The resulting bis-diazonium salt is a highly reactive species that readily undergoes coupling reactions with activated aromatic compounds, such as phenols and naphthols, to form intensely colored azo compounds. wikipedia.orgchemguide.co.uk This reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile. wikipedia.org The first diazonium group on the benzidine backbone couples vigorously, while the second group reacts more slowly, which allows for the potential synthesis of asymmetrical azo dyes. iarc.fr
A well-documented example is the reaction of diazotized benzidine with β-naphthol in an alkaline medium. This diazo-coupling reaction results in the formation of a distinctively colored azo dye, a principle that has been used for the colorimetric determination of benzidine. rdd.edu.iq The general scheme for this type of reaction involves the attack of the diazonium ion on the electron-rich coupling agent, typically at the para position unless it is blocked. wikipedia.org These azo compounds derived from benzidine have historically been significant as dyes and pigments due to their extended conjugated systems which absorb light in the visible spectrum. iarc.frwikipedia.org
| Reactant | Coupling Agent | Reaction Type | Product Class | Reference |
| Benzidine | Nitrous Acid (NaNO₂, HCl) | Diazotization | Benzidine tetrazonium salt | organic-chemistry.orgiarc.fr |
| Benzidine tetrazonium salt | β-Naphthol | Azo Coupling | Azo Dye | rdd.edu.iq |
| Benzidine tetrazonium salt | Phenol | Azo Coupling | Azo Dye | chemguide.co.uk |
Oxidative Polymerization of Benzidine and Oligomer Formation
The oxidative polymerization of aromatic amines is a method to synthesize conjugated polymers, which are of interest for their electronic and optical properties. Benzidine, with its two oxidizable amino groups, serves as a monomer for the synthesis of various oligomers and polymers.
Synthesis of Benzidine Dimers, Trimers, and Polymers
Research has demonstrated the chemical oxidative condensation of benzidine to produce dimers, trimers, and polymers. researchgate.netmdpi.comsciencegate.app A notable method involves the use of potassium peroxydisulfate (B1198043) as the oxidizing agent in an acetic acid medium. researchgate.netmdpi.comsciencegate.app By carefully controlling the monomer-to-oxidant molar ratio, it is possible to selectively synthesize these different oligomeric and polymeric forms. researchgate.netmdpi.com
For example, the synthesis of a benzidine polymer can be achieved with a monomer-to-oxidant molar ratio of 1:0.8. mdpi.com The reaction is typically carried out at a low temperature (e.g., 288 K) over an extended period. mdpi.com The resulting polymer is often insoluble in common organic solvents like DMF and DMSO. mdpi.com Similarly, dimers and trimers can be synthesized by adjusting these molar ratios. researchgate.netmdpi.comsciencegate.app These methods provide a one-step route to producing polybenzidine and its oligomers under relatively mild conditions. mdpi.com
| Product | Monomer:Oxidant Molar Ratio | Oxidizing Agent | Solvent | Reference |
| Benzidine Dimer | Variable | Potassium Peroxydisulfate | Acetic Acid | researchgate.netmdpi.com |
| Benzidine Trimer | Variable | Potassium Peroxydisulfate | Acetic Acid | researchgate.netmdpi.com |
| Polybenzidine | 1:0.8 | Potassium Peroxydisulfate | Acetic Acid | mdpi.com |
Investigation of Benzidine Diimine Unit Incorporation in Polymeric Structures
The structure of polymers derived from the oxidative polymerization of benzidine has been a subject of detailed investigation. It has been established that the resulting polybenzidine structure is not a simple linear chain of benzidine units. Instead, it is composed of a sequence of benzidinediimine (B1220647) and diphenylene units. researchgate.netmdpi.comsciencegate.app
The formation of the benzidinediimine unit is a key feature of the oxidative polymerization process. mdpi.com This structural feature is confirmed through spectroscopic analysis. mdpi.com Furthermore, the mechanism involves the elimination of ammonia (B1221849), which has been experimentally verified. mdpi.com This indicates a more complex polymerization pathway than a simple head-to-tail coupling of monomer units. The presence of these diimine groups is crucial as it contributes to the extended conjugation of the polymer backbone, which in turn influences the material's electronic properties. researchgate.netmdpi.comsciencegate.app The conductivity of the resulting trimer and polymer shows a semiconductor-type behavior, and upon doping with iodine, the conductivity can be significantly increased. researchgate.netsciencegate.app The use of mild conditions, such as low temperature and a glacial acetic acid medium, helps to avoid side reactions that could occur due to the high reactivity of the benzidine diimine groups. mdpi.com
Advanced Analytical Techniques for Benzidine and Its Derivatives in Research Matrices
Chromatographic Methodologies for Quantitative and Qualitative Analysis
Chromatography stands as a cornerstone for the separation, identification, and quantification of benzidine (B372746) and its derivatives. Its ability to resolve complex mixtures makes it indispensable for analyzing intricate research matrices.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including benzidine. thermofisher.com GC separates compounds based on their boiling points and interaction with a stationary phase, while MS provides identification based on their mass-to-charge ratio, offering high specificity. news-medical.net
However, the direct analysis of benzidine by GC can be challenging due to its low volatility and potential for oxidative losses during sample processing. cdc.gov To overcome these issues, derivatization is a commonly employed strategy. This process involves chemically modifying the benzidine molecule to increase its volatility and improve its chromatographic properties. cdc.gov For instance, silylation with reagents like (MTBDMSTFA)–NH4I has been shown to produce tert-butyldimethylsilyl (TBDMS) derivatives of benzidine that exhibit excellent chromatographic behavior and allow for sensitive detection using GC-electron-impact ionization mass spectrometry (GC-EIMS). researchgate.net
GC/MS methods are widely used in environmental monitoring to detect pollutants in air, soil, and water. news-medical.net They are also crucial in forensic analysis for detecting drugs in spiked beverages and in the pharmaceutical industry for identifying impurities in active pharmaceutical ingredients. news-medical.netpreprints.org Single quadrupole GC-MS is suitable for routine targeted and untargeted analysis, while triple quadrupole GC-MS/MS offers higher selectivity and sensitivity for quantifying trace levels of contaminants. thermofisher.com
Table 1: GC/MS Method Parameters for Benzidine Analysis
| Parameter | Details | Source |
|---|---|---|
| Derivatization Reagent | (MTBDMSTFA)–NH4I with dithioerythritol (B556865) catalysis | researchgate.net |
| Derivatization Conditions | 80°C for 80 minutes | researchgate.net |
| Injection Technique | Solventless injection | researchgate.net |
| Ionization Mode | Electron-impact ionization (EI) | researchgate.net |
| Detection | Mass Spectrometry (MS) | cdc.gov |
| Application | Determination of benzidine and dichlorobenzidine (B72168) in water | researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (UV, Electrochemical, Photodiode Array)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzidine and its derivatives, particularly for compounds that are non-volatile or thermally labile. cdc.gov HPLC separates components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. The separated components are then detected by one of several types of detectors.
UV Detection: Ultraviolet (UV) detectors are commonly used in HPLC and measure the absorbance of UV light by the analyte. americanpharmaceuticalreview.com This method is effective for compounds like benzidine that contain chromophores, which are parts of the molecule that absorb light. ijprajournal.com The sensitivity of UV detection makes it suitable for routine analysis and low-level impurity identification. americanpharmaceuticalreview.com
Electrochemical Detection (ECD): ECD offers high sensitivity and selectivity for electroactive compounds. scispace.com It works by measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. This technique is particularly useful for detecting trace amounts of benzidine and its metabolites. scispace.com
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector is an advanced type of UV detector that can acquire an entire UV spectrum simultaneously at each point in the chromatogram. americanpharmaceuticalreview.commdpi.com This provides not only quantitative information but also qualitative data, aiding in peak purity assessment and compound identification. scispace.com HPLC-PDA methods have been successfully developed for the simultaneous analysis of multiple components in complex samples. mdpi.com
The choice of detector depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the compounds being analyzed. americanpharmaceuticalreview.com In some cases, multiple detectors can be used in series, such as UV-Vis with a mass spectrometer (LC-MS), to provide comprehensive analytical information. americanpharmaceuticalreview.com
Table 2: Comparison of HPLC Detection Modalities for Benzidine Analysis
| Detection Modality | Principle | Advantages | Common Applications | Source |
|---|---|---|---|---|
| UV Detection | Measures absorbance of UV light by the analyte. | Robust, versatile, suitable for routine analysis. | Quantitative analysis of benzidine and its derivatives. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |
| Electrochemical Detection | Measures current from oxidation/reduction of the analyte. | High sensitivity and selectivity for electroactive compounds. | Trace level analysis of benzidine and its metabolites. scispace.com | scispace.com |
| Photodiode Array (PDA) Detection | Acquires full UV spectrum for each peak. | Provides spectral information for peak identification and purity assessment. | Simultaneous analysis of multiple compounds, impurity profiling. mdpi.com | mdpi.comscispace.com |
Method Development for Impurity Profiling and Related Substances
Impurity profiling is a critical aspect of pharmaceutical development and quality control, aiming to identify and quantify all impurities present in a drug substance. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.net The development of a robust HPLC method for impurity profiling involves a systematic approach to optimize the separation of the main compound from all potential impurities. chromatographyonline.com
A key initial step is the selection of a suitable chromatographic column. chromatographyonline.com To achieve different selectivities and ensure all impurities are revealed, a set of dissimilar reversed-phase (RP-HPLC) columns are often screened. chromatographyonline.com The selectivity of the separation is significantly influenced by the stationary phase of the column. chromatographyonline.com
Optimization of the mobile phase, particularly its pH, is another crucial factor. chromatographyonline.com Screening the selected columns at various mobile phase pH values can introduce different selectivities and improve the resolution between the drug substance and its impurities. chromatographyonline.com The development process often follows Quality by Design (QbD) principles, which involve a scientific and risk-based approach to ensure the final method is robust, specific, and selective. researchgate.net
Modern analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns to achieve faster and more efficient separations, and hyphenated techniques like LC-MS, are increasingly employed for impurity profiling. ijprajournal.com LC-MS is particularly valuable as it can analyze compounds lacking a suitable chromophore for UV detection and can help identify components in unresolved peaks. ijprajournal.com
Spectrophotometric and Colorimetric Methods for Detection and Quantitation
Spectrophotometric and colorimetric methods offer simpler and often more rapid alternatives to chromatographic techniques for the detection and quantification of benzidine, particularly in aqueous solutions. These methods are based on the formation of a colored product that can be measured using a spectrophotometer.
Historical Colorimetric Assays (e.g., Chloramine-T Method)
Historically, colorimetric assays were among the primary methods for determining the presence of benzidine. The Chloramine-T method, for example, was designated by the U.S. Environmental Protection Agency as an interim method for benzidine determination. epa.gov This method relies on the oxidation of benzidine by Chloramine-T to produce a colored product.
However, these historical methods have significant limitations. The Chloramine-T method is sensitive to light and, more importantly, it is not specific to benzidine. epa.gov It responds to aromatic amines in general and cannot distinguish between benzidine and its various derivatives or metabolites. epa.gov This lack of selectivity is a major drawback, especially when analyzing complex samples where multiple related compounds may be present. epa.gov
Modern Spectrophotometric Approaches (e.g., Diazo-Coupling with β-Naphthol)
Modern spectrophotometric methods have been developed to offer improved sensitivity and selectivity. One such prominent method is based on the diazotization of benzidine followed by a diazo-coupling reaction with a suitable coupling agent, such as β-naphthol. rdd.edu.iqresearchgate.net
This process involves two main steps:
Diazotization: The primary aromatic amine groups of benzidine are converted into diazonium salts by reacting with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like HCl). canada.ca
Coupling: The resulting diazonium salt, which is a weak electrophile, then reacts with an electron-rich coupling component like β-naphthol in an alkaline medium to form a stable and colored azo dye. rdd.edu.iqcanada.ca
The resulting pink-colored azo dye exhibits a maximum absorbance at a specific wavelength (e.g., 525 nm), which can be measured using a UV-Visible spectrophotometer. rdd.edu.iqresearchgate.net The intensity of the color is directly proportional to the concentration of benzidine in the sample, allowing for quantitative analysis. rdd.edu.iq This method has been shown to be simple, rapid, and follows Beer's law over a specific concentration range. rdd.edu.iqresearchgate.net
Table 3: Optimized Conditions for Benzidine Determination by Diazo-Coupling with β-Naphthol
| Parameter | Optimal Condition | Source |
|---|---|---|
| Reagent | 1% Sodium Nitrite | rdd.edu.iq |
| Acid | 1M Hydrochloric Acid (HCl) | rdd.edu.iq |
| Coupling Agent | 1x10⁻³M β-Naphthol | researchgate.net |
| Alkaline Medium | Sodium Hydroxide (NaOH) | rdd.edu.iq |
| Maximum Absorbance (λmax) | 525 nm | rdd.edu.iqresearchgate.net |
| Linear Concentration Range | 0-12 µg/ml | rdd.edu.iqresearchgate.net |
| Molar Absorptivity | 12360 L.mol⁻¹.cm⁻¹ | rdd.edu.iqresearchgate.net |
Application of Analytical Methods in Environmental Research Matrices
The detection and quantification of benzidine in environmental samples are critical for monitoring its distribution and persistence. Various analytical methods have been developed and applied to different environmental matrices, including water, soil, sediment, and air.
Determination of Benzidine in Water, Soil, and Sediment Samples
The analysis of benzidine in solid and aqueous samples often involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques. cdc.govepa.gov
For water samples, a common procedure involves liquid-liquid extraction with a solvent like chloroform, followed by an acid back-extraction to clean up the sample by removing interferences. epa.gov The extract is then neutralized, re-extracted, and concentrated before HPLC analysis. epa.gov HPLC systems for benzidine analysis are often equipped with an electrochemical detector (ELCD) or a UV detector. epa.govnih.gov The ELCD is particularly sensitive for benzidine determination. epa.gov Another approach for aqueous samples is online solid-phase extraction (SPE) coupled with HPLC, which can preconcentrate the analytes, achieving low detection limits. researchgate.net
In soil and sediment, benzidine is known to be strongly adsorbed, which can complicate extraction. cdc.gov Soxhlet extraction is a method used for these solid matrices. cdc.gov A developed GC-MS method for soil samples involves extraction with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) in an alkaline aqueous solution, followed by purification using a Florisil solid-phase extraction column. nih.gov Despite these methods, significant challenges remain in accurately quantifying benzidine in soil due to its potential for oxidative losses and strong binding to soil components, leading some programs to remove it from their standard analyte lists. cdc.govnih.gov
The following table summarizes various analytical methods used for the determination of benzidine in water, soil, and sediment.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery | Reference |
| Wastewater | Chloroform extraction, acid back-extraction, neutralization, re-extraction with chloroform, solvent exchange to methanol (B129727) | HPLC/ELCD | 0.08 µg/L | 65% (average) | cdc.govepa.gov |
| Wastewater | Methylene chloride extraction at pH >11 | GC/MS | 44 µg/L | 63–87% | cdc.gov |
| Drinking Water, Surface Water, Wastewater | Methylene chloride extraction | HPLC/PB/MS | No data | 96–97% | cdc.gov |
| Water, Soil, Sediment | Water: pH adjustment, CZE. Soil/Sediment: Soxhlet extraction | CZE | Water: 0.1 mg/L, Soil/Sediment: ~1 mg/kg | Water: 59-82%, Soil: 56% | cdc.goviarc.fr |
| Soil | Dispersive extraction with ethyl acetate-dichloromethane and alkaline solution, Florisil SPE cleanup | GC-MS | 0.02–0.07 mg/kg | 62.9–101% | nih.gov |
| River and Wastewater | Solid Phase Extraction (SPE) with Octadecyl silica (B1680970) (ODS) resin, elution with methanol | HPLC-UV | 26.36–33.67 µg/L (LOD) | No data | researchgate.net |
| Natural Waters | Online Solid-Phase Extraction with PLRP-S precolumn | HPLC with coulometric detection | 100 ng/L | >90% | researchgate.net |
Detection of Benzidine in Air Samples
Monitoring airborne benzidine is crucial for assessing occupational exposure. Sampling methods typically involve drawing air through a solid sorbent to capture benzidine, which may exist as both vapor and particles. nih.gov
One established method uses a glass fiber filter followed by a bed of silica gel. nih.gov The collected compounds are then extracted and analyzed by HPLC with a UV detector. nih.govnih.gov This method has a sensitivity in the range of 3 micrograms per cubic meter for a 48-liter air sample. nih.gov Another approach involves using a glass fiber filter impregnated with sulfuric acid, which chemisorbs the benzidine. osha.govresearchgate.net The collected amine is then recovered, derivatized, and analyzed by gas chromatography with an electron capture detector (GC-ECD) or by HPLC with a fluorescence detector (FLD). osha.govresearchgate.net The derivatization step, for instance, with heptafluorobutyric acid anhydride (B1165640) (HFAA), enhances the volatility and detectability of the compound for GC analysis. osha.gov
The table below details common methods for detecting benzidine in air samples.
| Sample Collection | Preparation Method | Analytical Method | Detection Limit | Recovery | Reference |
| Glass fiber filter and silica gel | Extraction with methanol containing triethylamine | HPLC/UV | 0.05 µ g/sample | No data | cdc.govnih.gov |
| Glass fiber filter impregnated with sulfuric acid | Release by sonication in acidic water, basification, toluene (B28343) extraction, derivatization with pentafluoropropionic acid | GC/MS | 1 ng/m³ | 76% | cdc.gov |
| Two sulfuric acid-treated glass fiber filters | Desorption with NaOH and toluene, derivatization with heptafluorobutyric acid anhydride | GC-ECD | 31 ng/m³ (Reliable Quantitation Limit) | No data | osha.gov |
| Glass fiber filter treated with sulfuric acid | Extraction with water and NaOH, Solid Phase Extraction (SPE), elution with methanol | HPLC-FLD | 0.25 ng/m³ (LOQ) | No data | researchgate.net |
Stability-Indicating Analytical Method Development
Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for separating it from its degradation products. These methods are developed through forced degradation studies, where the compound is exposed to various stress conditions.
Forced Degradation Studies under Acidic, Basic, Oxidative, and Thermal Conditions
Forced degradation studies, or stress testing, provide insight into the degradation pathways of a compound. nih.gov Benzidine has been shown to be susceptible to degradation under certain conditions. It is known to be thermally labile, which can affect the accuracy of GC-based analytical methods. cdc.govnih.gov Oxidative degradation is also a significant pathway; benzidine can be oxidized by cations in water and is sensitive to air oxidation. cdc.govcanada.ca
In a study on the related compound benzydamine (B159093) hydrochloride, forced degradation was performed under acidic, basic, oxidative, and thermal conditions. jetir.orgscispace.com Significant degradation was observed under acidic and oxidative (using hydrogen peroxide) conditions, leading to the formation of specific degradation products, while it remained relatively stable under basic and thermal stress. scispace.com While specific quantitative data on the forced degradation of benzidine hydrochloride under a comprehensive set of conditions is limited in the provided search results, the general principles of such studies involve exposing the compound to conditions like 0.1 M HCl, 0.1 M NaOH, and hydrogen peroxide, often at elevated temperatures, and then analyzing the resulting mixture by a stability-indicating method like HPLC to quantify the remaining parent compound and identify degradation products. nih.govjetir.org
The following table conceptualizes the typical findings from forced degradation studies, based on the behavior of similar aromatic amines.
| Stress Condition | Reagent/Temperature | Observation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, heated | Degradation observed | Cleavage products, polymerized species |
| Basic Hydrolysis | 0.1 N NaOH, heated | Generally more stable than under acidic conditions | Minimal degradation |
| Oxidation | H₂O₂, ambient or heated | Significant degradation | Oxidized species (e.g., quinone-imines), polymerized products |
| Thermal Degradation | Heated (e.g., 60-80°C) | Degradation observed, compound is thermally labile | Polymerization products, deaminated species |
Photolytic Degradation Monitoring Techniques
Benzidine absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis in the environment, particularly in sunlit surface waters. cdc.gov The study of photolytic degradation involves irradiating a solution of the compound with a light source (e.g., a UV lamp) and monitoring the decrease in its concentration over time. nih.govsemanticscholar.org
UV-Visible spectrophotometry is a common technique to track the degradation process. semanticscholar.orgnih.gov The disappearance of benzidine's characteristic absorption peak (around 285 nm) and the appearance of new peaks can be monitored. nih.gov For instance, during photolysis, new absorption bands may appear at approximately 370 nm and 565 nm, which are attributed to the formation of mono- and di-radical benzidine cations, respectively. nih.gov
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the parent compound and its photoproducts, providing detailed kinetic information. semanticscholar.org Mass spectrometry (MS), often coupled with HPLC or used directly, is a powerful tool for identifying the structures of the degradation products formed. nih.govcapes.gov.br Studies using ESI-MS have identified products such as 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl (B73382) from the photodegradation of benzidine in aqueous solutions with a catalyst. nih.govcapes.gov.br Surface-enhanced resonance Raman spectroscopy (SERRS) has also been employed to monitor the rapid, in-situ degradation of a benzidine derivative on a TiO₂ nanotube surface, allowing for the determination of fast decay rate constants. nih.govsci-hub.se
The table below summarizes techniques used to monitor the photolytic degradation of benzidine.
| Technique | Monitored Parameter | Findings and Identified Products | Reference |
| UV-Visible Spectrophotometry | Changes in absorption spectra over time | Disappearance of benzidine peak (~285 nm); appearance of new peaks for radical cations (~370 nm, ~565 nm) | nih.gov |
| HPLC-UV | Concentration of benzidine and degradation products | Kinetic analysis of degradation, which often follows first-order kinetics | semanticscholar.org |
| Mass Spectrometry (ESI-MS, MS/MS) | Mass-to-charge ratio of parent compound and products | Identification of intermediates and final products like 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl | nih.govcapes.gov.brresearchgate.net |
| Surface-Enhanced Resonance Raman Spectroscopy (SERRS) | Changes in Raman scattering intensity | Real-time monitoring of degradation kinetics on a photocatalytic surface | nih.govsci-hub.se |
Mechanistic Investigations of Benzidine Hydrochloride Reactions and Metabolism
Elucidation of Reaction Mechanisms for Benzidine (B372746) Rearrangement
The acid-catalyzed conversion of hydrazobenzene (B1673438) derivatives to benzidines, known as the benzidine rearrangement, is a classic mechanistic puzzle in organic chemistry. wikipedia.org The reaction, which proceeds intramolecularly, involves the transformation of 1,2-diphenylhydrazine (B7769752) in the presence of acid to 4,4'-benzidine, along with smaller quantities of other isomers. wikipedia.org Research has focused on understanding the precise nature of the transition states and the potential involvement of intermediates.
The kinetics of the benzidine rearrangement are highly dependent on the acidity of the medium, pointing to the central role of protonation. kyoto-u.ac.jp Studies have identified two concurrent primary pathways: a "one-proton mechanism" that is first order with respect to acid concentration, and a "two-proton mechanism" that is second order. kyoto-u.ac.jp The dominant pathway is influenced by the electronic character of substituents on the aromatic rings. kyoto-u.ac.jp Electron-donating groups tend to favor the one-proton mechanism, while electron-withdrawing groups or unsubstituted hydrazobenzene often proceed via the two-proton route, especially at higher acidities. kyoto-u.ac.jpcaltech.edu
The polar transition state theory, developed by Ingold, posits that the reaction occurs in a single step where the product's structure is substantially formed in the transition state. kyoto-u.ac.jpillinois.edu For the one-proton mechanism, the transition state is considered highly polar, compact, and strongly solvated. kyoto-u.ac.jp In contrast, the transition state for the two-proton mechanism is thought to be less polar. kyoto-u.ac.jp Computational studies, modeling the diprotonated route in a water field with chloride counter-ions, describe a researchgate.netresearchgate.net sigmatropic transition state where N-N bond cleavage and C-C bond formation are the rate-determining steps. ic.ac.uk This transition state is calculated to be lower in energy than the isomeric kyoto-u.ac.jpkyoto-u.ac.jp rearrangement pathway. ic.ac.uk
An alternative mechanism proposes that the rearrangement proceeds not through polar transition states but via cation radical intermediates. researchgate.net This theory suggests a rapid electron transfer from a nitrogen atom of the hydrazo compound to a proton, leading to homolytic N-N bond cleavage and radical C-C bond formation. researchgate.net
Detailed kinetic studies have allowed for the determination of activation parameters for both mechanisms, providing further insight into the nature of their respective transition states.
| Mechanism | Activation Energy (Ea, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) | Volume of Activation (ΔV‡, cm³/mol) |
|---|---|---|---|
| One-Proton Mechanism | 22.2 | -1.6 | -6.8 |
| Two-Proton Mechanism | 18.0 | -12.4 | -3.2 |
Table 1. Activation parameters for the one-proton and two-proton rearrangement mechanisms of 2-chloro-2'-methylhydrazobenzene. kyoto-u.ac.jp The negative volume of activation for the one-proton pathway supports a more compact, polar transition state. kyoto-u.ac.jp
A significant debate in the study of the benzidine rearrangement has been the question of a one-step versus a two-step process. illinois.edu Ingold's Polar Transition State (PTS) theory describes a concerted, one-step reaction without any true intermediate. kyoto-u.ac.jp In contrast, Dewar's π-complex theory proposes a two-step mechanism where a π-complex is formed as an intermediate in a rate-determining step, which then collapses to the final product. kyoto-u.ac.jpillinois.edu For a long period, kinetic evidence alone was insufficient to definitively distinguish between these two theories. illinois.edu
Modern computational analyses of the transition state reveal characteristics of a π-complex, noting significant bonding interaction between the two stacked aryl rings, which lends support to Dewar's hypothesis. ic.ac.uk Further research has proposed or identified other potential intermediates. One theory suggests the formation of a quinonoid intermediate, which subsequently undergoes a redox cleavage reaction. researchgate.net In rearrangements of specific substrates, such as 4-alkyl substituted hydrazobenzenes, ipso-benzidine structures (dienimines) are formed. researchgate.net Additionally, some experimental data suggest the existence of cation radical intermediates, and in certain cases, a di-C-protonated benzidine has been observed as an intermediate. researchgate.net It has been definitively shown, however, that p-semidine is not an intermediate in the pathway to forming benzidine. illinois.edu
Mechanistic Studies on Oxidative Transformations
Benzidine and its derivatives are susceptible to oxidation, a property that is fundamental to their application in dye synthesis and that also drives their polymerization into conductive materials.
The conversion of benzidine into dyes often involves oxidation. wikipedia.org Solutions of benzidine react with oxidizing agents to yield deeply colored products described as quinone-related derivatives. wikipedia.org This reactivity was historically exploited in analytical tests for blood, where enzymes catalyze the oxidation of benzidine to a distinctively blue-colored derivative. wikipedia.org
The mechanism for the formation of these quinone-like structures can be understood by analogy to the oxidation of similar aromatic amines. The process likely involves the oxidation of the aminophenyl groups to form reactive electrophilic intermediates such as quinone imines. acs.org These intermediates are redox-active and can undergo further transformations. acs.org Studies on benzidine derivatives have shown that oxidation of a dimeric form can produce a stable quinoid structure. acs.org This transformation from an amine to a quinoid system is responsible for the chromophoric properties of many benzidine-based dyes.
The oxidative polymerization of benzidine has been investigated as a route to synthesizing conductive polymers. researchgate.net Mechanistic studies show that the polymerization proceeds via the formation of benzidinediimine (B1220647) units. researchgate.netmdpi.com In a typical chemical oxidative condensation using an oxidizing agent like potassium peroxydisulfate (B1198043) in an acetic acid medium, the resulting polymer structure is composed of a sequence of benzidinediimine and diphenylene units. mdpi.comresearchgate.net
A proposed mechanism suggests that this process involves the elimination of ammonia (B1221849) during the polymerization of the aromatic diamine. mdpi.comresearchgate.net The formation of benzidinediimine has been identified as a key structural feature in polymers produced through both chemical and electrochemical oxidation methods. researchgate.netmdpi.com
| Monomer | Key Structural Unit in Polymer | Proposed Mechanistic Feature |
|---|---|---|
| Benzidine | Benzidinediimine and Diphenylene | Ammonia elimination during condensation mdpi.comresearchgate.net |
Table 2. Key structural features and mechanistic aspects of polybenzidine formed via oxidative polymerization.
Enzymatic and Biotransformation Research Pathways
The metabolism of benzidine in biological systems is a critical area of research due to its carcinogenic properties. Biotransformation is a metabolic process, occurring primarily in the liver, that chemically alters substances to facilitate their excretion. nih.gov This process generally involves Phase I (functionalization) and Phase II (conjugation) reactions. nih.govslideshare.net
For benzidine, Phase I reactions, catalyzed mainly by the cytochrome P450 enzyme system, are believed to be the initial step. nih.gov These oxidative reactions can generate reactive metabolites. For instance, the in vivo oxidation of aromatic amines can produce quinone imines, which are electrophilic and can covalently bind to macromolecules like DNA and proteins. acs.org This metabolic activation is consistent with the genotoxic mechanism of benzidine's carcinogenicity. nih.gov Studies in mice administered benzidine dihydrochloride (B599025) found H-ras oncogene mutations in resulting liver tumors, supporting the role of genotoxicity. nih.gov
Further research is needed to fully delineate the specific enzymatic pathways involved in benzidine's bioactivation, particularly in target organs like the bladder. nih.gov Enzymes such as peroxidases and laccases, known to oxidize aromatic amines, are also subjects of study, both for their role in toxicity and for their potential use in the bioremediation of benzidine-based dyes. nih.govua.pt
Metabolic Activation Mechanisms (N-oxidation, O-acetylation, Peroxidative Activation)
The metabolic activation of benzidine is a critical precursor to its carcinogenic activity. This process involves multiple enzymatic pathways that convert the relatively inert benzidine molecule into reactive intermediates capable of binding to cellular macromolecules. The primary mechanisms include N-oxidation, N-acetylation, and peroxidative activation, which can occur in various tissues, notably the liver, bladder, and mammary gland. nih.goviarc.fr
N-oxidation and N-acetylation:
The initial steps in benzidine metabolism often involve N-acetylation and N-oxidation. In the liver, benzidine can be N-acetylated to form N-acetylbenzidine and subsequently N,N'-diacetylbenzidine. who.int An equilibrium exists between benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine, regulated by the competing activities of N-acetyltransferases and N-deacetylases. who.int While N-acetylation can be a detoxification pathway, the resulting N-acetylbenzidine can undergo N-oxidation to form N'-hydroxy-N-acetylbenzidine, a proximate carcinogenic metabolite. nih.govwho.int This N-hydroxylation can be catalyzed by monooxygenase enzymes. nih.gov
Acid-labile glucuronides of these metabolites are formed in the liver and transported to the bladder. who.int In the acidic environment of the urine, these glucuronides are hydrolyzed, releasing the N-acetylated compounds. who.int Further activation can then occur in the bladder through O-acetylation of N'-hydroxy-N-acetylbenzidine, leading to the formation of a reactive nitrenium ion that can bind to DNA. nih.govwho.int
Peroxidative Activation:
Peroxidative activation represents another significant pathway for benzidine metabolism, particularly in extrahepatic tissues containing peroxidases, such as the mammary gland. nih.govwho.int This pathway involves the one-electron oxidation of benzidine, catalyzed by enzymes like prostaglandin (B15479496) H synthase and myeloperoxidase, to form a free radical cation. iarc.frnih.gov This radical can then be further oxidized to a reactive diimine species. nih.gov
Prostaglandin H synthase, found in high concentrations in the renal medulla and other tissues, can utilize arachidonic acid as a cofactor to peroxidatively activate benzidine. nih.goviarc.fr Similarly, myeloperoxidase, present in neutrophils, can catalyze the formation of DNA adducts from N-acetylbenzidine. nih.goviarc.fr This peroxidative activation is a crucial mechanism for the formation of DNA adducts in tissues that may have lower levels of monooxygenase activity. nih.gov Human lung tissues also exhibit arylamine peroxidase activity that can activate benzidine. who.int
| Metabolic Pathway | Key Enzymes | Primary Location | Reactive Intermediates |
| N-oxidation/O-acetylation | Monooxygenases, N-acetyltransferases | Liver, Bladder | N'-hydroxy-N-acetylbenzidine, Nitrenium ion |
| Peroxidative Activation | Prostaglandin H synthase, Myeloperoxidase | Mammary gland, Renal medulla, Lung | Free radical cation, Benzidine diimine |
Biotransformation of Benzidine-Based Dyes to Benzidine
A significant route of human exposure to benzidine is through the metabolic conversion of benzidine-based azo dyes. nih.gov These dyes are characterized by having benzidine linked to other aromatic groups via azo linkages (–N=N–). nih.gov While the dyes themselves may not be carcinogenic, their metabolism in the body can release the parent amine, benzidine. nih.govosha.gov
This biotransformation is primarily carried out by azoreductase enzymes present in the intestinal microbiota and, to a lesser extent, in the liver. nih.govresearchgate.net These enzymes cleave the azo bonds, releasing free benzidine. nih.gov Studies in various animal models, including rhesus monkeys, rats, and hamsters, have demonstrated the in vivo conversion of benzidine-based dyes to benzidine. osha.govcdc.govnih.gov For instance, when rhesus monkeys were administered C.I. Direct Black 38, C.I. Direct Brown 95, or C.I. Direct Blue 6, benzidine and monoacetylbenzidine were detected in their urine. osha.govcdc.gov
Human studies have also provided evidence for this metabolic conversion. The amount of benzidine and its metabolites found in the urine of workers exposed to benzidine-based dyes was greater than what could be attributed to the free benzidine present as an impurity in the dyes, indicating that the dyes were metabolized to benzidine in the body. nih.govnih.gov A study using a semicontinuous culture system simulating the human large intestine showed that Direct Black 38 was metabolized by human intestinal microbiota to benzidine, 4-aminobiphenyl, and monoacetylbenzidine. researchgate.net
The biotransformation of these dyes is a critical consideration in risk assessment, as exposure to them is essentially equivalent to exposure to benzidine. nih.gov Consequently, several benzidine-based dyes are classified as human carcinogens. nih.gov
| Benzidine-Based Dye | Animal Model/System | Metabolites Detected |
| C.I. Direct Black 38 | Rhesus Monkey, Human intestinal microbiota | Benzidine, Monoacetylbenzidine, 4-aminobiphenyl |
| C.I. Direct Brown 95 | Rhesus Monkey | Benzidine, Monoacetylbenzidine |
| C.I. Direct Blue 6 | Rhesus Monkey | Benzidine, Monoacetylbenzidine |
Environmental Research on Benzidine and Its Fate in Various Media
Biodegradation Studies of Benzidine (B372746) in Aqueous and Soil Systems
The susceptibility of benzidine to microbial breakdown is a key determinant of its environmental persistence. Research has investigated its degradation under both oxygen-present (aerobic) and oxygen-absent (anaerobic) conditions, highlighting the critical role of microbial communities in its transformation.
The biodegradation of benzidine proceeds through distinct pathways depending on the availability of oxygen.
Aerobic Degradation: In aerobic environments, microorganisms utilize oxygen to break down organic compounds. Studies with activated wastewater sludges have demonstrated that benzidine can be biodegraded, with the efficiency being dependent on the initial concentration. At lower concentrations of 10 mg/L, depletion rates ranged from 35-88% within 6 hours, whereas at a higher concentration of 100 mg/L, the depletion was lower, ranging from 9-55% in the same timeframe. This suggests that at high concentrations, benzidine might inhibit the metabolic activity of the microorganisms. The estimated half-life for the aerobic degradation of benzidine in soil has been reported to be between 48 and 192 hours.
Anaerobic Degradation: Under anaerobic conditions, which are common in sediments and some wastewater treatment processes, the initial step in the degradation of benzidine-based azo dyes is the reductive cleavage of the azo bond. This process, mediated by microbial azoreductases, results in the formation of aromatic amines, including benzidine. Subsequent degradation of benzidine itself can occur, although it is considered a moderately persistent compound. For instance, studies with anaerobic pond sediment showed that benzidine-based dyes degraded with half-lives ranging from 2 to 16 days, but the recovery of benzidine was low, accounting for only 2 to 5% of the initial dye amount.
The transformation of benzidine in the environment is not a spontaneous process but is driven by the metabolic activities of diverse microbial communities. These microorganisms possess the specific enzymes required to initiate and sustain the degradation of this complex aromatic amine.
Research has shown that microbial consortia sourced from environments contaminated with industrial dyes are particularly effective at degrading benzidine and its derivatives. The breakdown of benzidine-based dyes often involves the concerted action of multiple enzymes, including azoreductases that break the primary azo linkage and other enzymes that further degrade the resulting aromatic amines.
The table below summarizes the biodegradation of benzidine under different conditions.
| Condition | System | Concentration | Degradation/Depletion | Time | Reference |
| Aerobic | Activated Wastewater Sludge | 10 mg/L | 35-88% | 6 hours | |
| Aerobic | Activated Wastewater Sludge | 20 mg/L | 11-93% | 6 hours | |
| Aerobic | Activated Wastewater Sludge | 40 mg/L | 21-60% | 6 hours | |
| Aerobic | Activated Wastewater Sludge | 100 mg/L | 9-55% | 6 hours | |
| Aerobic | Soil | Not specified | Half-life of 48-192 hours | - | |
| Anaerobic | Pond Sediment (for benzidine-based dyes) | Not specified | Half-life of 2-16 days | - |
Photodegradation Mechanisms and Kinetics in Environmental Compartments
In addition to biodegradation, photodegradation—the breakdown of molecules by light energy—plays a significant role in the environmental fate of benzidine, especially in sunlit aquatic environments and the atmosphere.
Benzidine is susceptible to degradation when exposed to sunlight, particularly the UV component. Studies have shown that benzidine in aqueous solutions degrades upon irradiation. The process can be influenced by the presence of photocatalysts like titanium dioxide (TiO₂). Research using mass spectrometry has identified several potential degradation products and intermediates resulting from the photodegradation of benzidine, including 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl (B73382). The use of catalysts such as commercial TiO₂ (Degussa P25) has been shown to favor the degradation process.
The rate and extent of benzidine photodegradation are influenced by several environmental factors. In the atmosphere, benzidine is expected to undergo rapid photooxidation, with an estimated half-life ranging from 0.3 to 3.2 hours. In aquatic systems, factors such as water depth, turbidity, and the presence of other dissolved or suspended materials can affect the penetration of UV light and thus the rate of photolysis. The degradation kinetics can be modeled using frameworks like the Langmuir-Hinshelwood kinetic model, which has been applied to the photocatalytic degradation of related compounds. Enhanced degradation rates have been observed when benzidine derivatives are immobilized on photonically active supports like TiO₂ nanotubes, with decay rate constants significantly faster than in simple aqueous solutions.
The table below presents data on the photodegradation of benzidine at different initial concentrations.
| Initial Concentration (ppm) | Concentration after 0.5 hrs (ppm) | Concentration after 4 hrs (ppm) | Concentration after 24 hrs (ppm) | Concentration after 48 hrs (ppm) | Reference |
| 1.0 | 0.73 | 0.45 | < 0.002 | - | |
| 10 | 8.70 | 6.45 | 2.49 | 0.50 |
Adsorption and Mobility Studies in Soil and Sediment Matrices
The adsorption of benzidine is highly dependent on the pH of the surrounding soil-water system. As an aromatic amine, benzidine can exist in a protonated (cationic) form at low pH. This cationic form has a greater affinity for the negatively charged surfaces of clay minerals and organic matter in soil, leading to increased adsorption. Consequently, the mobility of benzidine in soil decreases as the pH decreases. The process of adsorption often involves an initial, rapid, and reversible equilibrium followed by the formation of stronger, covalent bonds with soil organic matter, particularly humic acids. This strong binding can make the adsorbed benzidine less available for biodegradation and transport.
Due to this strong adsorption, benzidine is expected to have very low to no mobility in soil. The reported Koc value, which indicates the tendency of a chemical to partition into soil organic carbon, for benzidine on estuarine colloidal organic matter was 3,430 at pH 7.9, signifying strong adsorption. Direct determination of benzidine in unaltered soil solutions has shown that despite more than 99% of the added benzidine being sorbed, the remaining concentration in the soil solution can still be environmentally significant. Desorption studies have indicated that processes like hydrophobic partitioning and covalent binding are dominant, while cation exchange has less effect on the release of bound benzidine.
Factors Influencing Sorption Behavior (e.g., pH, Organic Carbon Content, Clay Interactions)
The movement and distribution of benzidine in the environment are significantly controlled by its sorption to soil and sediment. This behavior is dictated by a combination of chemical and physical factors, including the pH of the system, the amount of organic carbon present, and interactions with clay minerals.
pH: The pH of the soil-water system is a primary determinant of benzidine's sorption. ymparisto.fiepa.gov As an aromatic amine, benzidine can exist in a neutral form or a protonated (ionized) cationic form. At lower pH values, a greater fraction of benzidine becomes ionized. ymparisto.fi This cationic form is more readily adsorbed to negatively charged sites on soil and sediment particles through cation exchange. cdc.govosti.gov Consequently, research consistently shows that the magnitude of benzidine sorption increases with decreasing pH. ymparisto.ficdc.gov One study noted that sorption of the ionized species was highly correlated with the soil's surface area. ymparisto.fi
Clay Interactions: Clay minerals are a key component in the sorption of benzidine. cdc.gov The initial and primary mechanism for the adsorption of benzidine is often the interaction of its protonated form with cation exchange sites within the soil's clay matrix. cdc.govosti.gov Beyond simple adsorption, clays (B1170129) can also facilitate the chemical transformation of benzidine through oxidation at their surfaces. cdc.gov The type of clay mineral influences the extent of sorption; for instance, soils with montmorillonite (B579905) clays, which have a larger surface area, tend to sorb greater amounts of benzidine than those with kaolinite (B1170537) clays. epa.gov
| Factor | Influence on Benzidine Sorption | Underlying Mechanism | Source |
|---|---|---|---|
| pH | Sorption increases as pH decreases. | At lower pH, benzidine becomes protonated (ionized), enhancing its attraction to negatively charged soil particles via cation exchange. ymparisto.ficdc.gov | ymparisto.ficdc.govosti.gov |
| Organic Carbon | Sorption of neutral benzidine is correlated with organic content. Can also reduce sorption by coating clays. | Hydrophobic interactions with organic matter and formation of covalent bonds with humic substances. ymparisto.fiepa.govcdc.gov | ymparisto.fiepa.govcdc.gov |
| Clay Minerals | Strongly adsorbs to clay surfaces. | Cation exchange with protonated benzidine is a primary mechanism. Clays can also catalyze oxidation. cdc.gov | ymparisto.ficdc.govosti.gov |
Implications for Environmental Persistence and Transport
The strong sorption of benzidine to soil and sediment has significant implications for its long-term fate and mobility in the environment. Because it binds tightly to particulate matter, its movement through the soil column and into groundwater is generally limited. cdc.govnih.gov This strong adsorption is a key factor in its environmental persistence, as it is sequestered in soils and sediments. cdc.govcanada.ca
Bioavailability and Bioconcentration Research in Ecological Systems
Methodologies for Assessing Bioaccumulation Potential in Aquatic Organisms
The potential for benzidine to accumulate in living organisms is primarily assessed through controlled laboratory studies. cdc.govepa.gov A common methodology involves using radiolabeled benzidine, such as ¹⁴C-benzidine, in model aquatic ecosystems or flow-through tank systems. cdc.govepa.gov
In these experiments, various aquatic organisms are exposed to a constant, low concentration of benzidine in the water for a set period. canada.caepa.gov The organisms tested have included fish (e.g., bluegill, mosquitofish), invertebrates (e.g., Daphnia magna, snails), and algae. canada.caepa.gov After the exposure period, the concentration of the radiolabeled compound is measured in the organisms' tissues. epa.gov
The results of these studies are typically expressed as a Bioconcentration Factor (BCF). epa.gov The BCF is a calculated ratio that compares the concentration of the chemical in the aquatic organism to the concentration of the chemical in the surrounding water. epa.gov A higher BCF indicates a greater tendency for the substance to accumulate. In addition to experimental BCF determination, the log octanol-water partition coefficient (log Kow) is sometimes used as a theoretical indicator of a chemical's potential to bioaccumulate. canada.ca
Research on Food Chain Transfer and Ecological Impact
Research indicates that while benzidine can bioconcentrate from water into individual aquatic organisms to some degree, it does not appear to bioaccumulate significantly up the food chain. cdc.govnih.gov Multiple studies and environmental assessments have concluded that benzidine is not strongly bioaccumulated by lower aquatic organisms and is not readily transferred to higher trophic levels. cdc.govnih.gov
A key study exposed a model ecosystem containing several species to benzidine for 33 days. cdc.gov The resulting bioconcentration factors (BCFs) varied significantly among the different types of organisms. canada.ca For instance, a filamentous green alga showed the highest BCF, while fish exhibited a much lower value. canada.ca Another study focusing on bluegill sunfish determined a BCF of 38 to 44 in the edible tissues, which is considered a low to moderate level of bioconcentration. cdc.govepa.govepa.gov After the exposure was stopped, the fish eliminated 47% of the accumulated benzidine residue within one week, indicating that it is not permanently retained. epa.gov
Given the low potential for accumulation in aquatic life, adverse ecological impacts on wildlife, such as decreased availability of prey, are considered unlikely. canada.ca
| Organism | Species | Bioconcentration Factor (BCF) | Source |
|---|---|---|---|
| Filamentous Green Alga | Oedogonium cardiacum | 2,617 | canada.ca |
| Snail | Physa sp. | 645 | canada.ca |
| Mosquito Larva | Culex pipiens quinquefasciatus | 456 | canada.ca |
| Water Flea | Daphnia magna | 293 | canada.ca |
| Mosquito Fish | Gambusia affinis | 55 | canada.ca |
Research on Benzidine Derivatives and Analogues
Synthesis and Application Research of Substituted Benzidines
3,3′,5,5′-Tetramethylbenzidine (TMB) is a significant derivative of benzidine (B372746), widely utilized as a chromogenic substrate in various biochemical assays. sigmaaldrich.com Its synthesis and applications have been a subject of extensive research due to its superior sensitivity and reduced carcinogenicity compared to benzidine. acs.orggoogle.com
Synthesis:
Several methods for the synthesis of TMB have been developed. A common approach involves the oxidative coupling of 2,6-dimethylaniline (B139824). One method reports a total yield of 65% by using 2,6-dimethylaniline as the raw material, which undergoes activation, oxidative coupling, and purification. chemicalbook.com Another patented method describes the synthesis of 2,2′,6,6′-tetramethyl azobenzene (B91143) from 2,6-dimethylaniline, which is then converted to 3,3′,5,5′-tetramethylbenzidine. google.com This process involves dissolving 2,6-dimethylaniline in ethyl acetate (B1210297) and adding potassium permanganate. The resulting azobenzene is then reacted with hydrochloric acid and zinc powder to yield TMB. google.com An electrosynthetic route involving the dehydrodimerization of N,N-dimethylaniline has also been reported as an efficient method for producing TMB.
The synthesis of TMB hydrochloride can be achieved by dissolving TMB in an organic solvent like dichloromethane (B109758) and then slowly adding concentrated hydrochloric acid. google.com
Analytical Applications:
TMB is a widely used chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA) and other immunochemical techniques. sigmaaldrich.comacs.orggoogle.com In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in the formation of a blue-colored product that can be measured spectrophotometrically. This colorimetric reaction is fundamental for the detection and quantification of various analytes. researchgate.net
The superior performance of TMB in comparison to other benzidine derivatives has been a subject of study. acs.orgnih.govfigshare.comacs.org Research comparing TMB with other substrates has confirmed its higher sensitivity, better color purity of the oxidized product, and reasonable stability, solidifying its status as a preferred substrate in colorimetric assays. acs.orgnih.govfigshare.comacs.org Studies have also explored the synthesis of other tetrasubstituted benzidine derivatives for comparison, such as 3,3′,5,5′-tetramethoxybenzidine and 3,3′-dimethoxy-5,5′-dimethylbenzidine, but TMB has consistently shown superior performance. acs.orgnih.govfigshare.comacs.org
The applications of TMB extend to the development of sensing probes. For instance, TMB derivatives have been synthesized to create dual-modal sensing systems for pH, CO2, and β-D-glucose, demonstrating the versatility of TMB in analytical chemistry. rsc.org
Table 1: Synthesis Methods of Tetramethylbenzidine (TMB)
| Starting Material | Key Reagents/Process | Reported Yield | Reference |
|---|---|---|---|
| 2,6-Dimethylaniline | Activation, Oxidative Coupling, Purification | 65% | chemicalbook.com |
| 2,6-Dimethylaniline | Potassium Permanganate, HCl, Zinc Powder | - | google.com |
| N,N-Dimethylaniline | Electrosynthetic Dehydrodimerization | High Efficiency |
3-Methyl-benzamidine (B103649) hydrochloride is recognized as a crucial raw material and intermediate in the fields of pesticide and pharmaceutical research. cip.com.cn Research into its synthesis has explored different methodologies to optimize yield and efficiency.
Two primary routes for the synthesis of 3-methyl-benzamidine hydrochloride have been investigated:
One-Pot Synthesis: A more direct approach involves the reaction of sodium amide with 3-methyl-benzonitrile under nearly anhydrous conditions. Following the completion of the reaction at room temperature, ammonium (B1175870) chloride is added directly to the reaction mixture. cip.com.cn This "one-pot" method has demonstrated a higher yield of 78.19%. cip.com.cn
The synthesized compound has been confirmed through various analytical techniques, including boiling point determination, mass spectrometry (MS), and ¹H NMR spectroscopy. cip.com.cn
Comparative Studies with Related Diphenyl Bases
Ortho-tolidine, 3,3′-dichlorobenzidine, and ortho-dianisidine are benzidine congeners that have been subjects of research, particularly in analytical and industrial chemistry.
Ortho-Tolidine (3,3′-dimethylbenzidine) is an organic compound historically used as a reagent in analytical chemistry. biosynth.comlabdepotinc.com It has been employed for the detection of amines, where it forms an intensely colored product. biosynth.com It has also been used as a colorimetric reagent for detecting gold and free chlorine in water. scientificlabs.co.uk In the past, it was a significant component in the manufacture of azo dyes. scientificlabs.co.uk
3,3′-Dichlorobenzidine (DCB) is primarily used as an intermediate in the production of pigments for printing inks, textiles, paints, and plastics. who.intosha.gov It also finds application as a curing agent for isocyanate-terminated resins and in the analytical determination of gold. who.intnih.gov Research on DCB has included studies on its environmental fate and genotoxicity. researchgate.netcanada.ca It has been shown to be carcinogenic in several animal species. canada.ca
Ortho-Dianisidine (3,3′-dimethoxybenzidine) is utilized as an intermediate for producing azo dyes and pigments. chemicalbook.comfishersci.no It is also used to produce o-dianisidine diisocyanate for adhesives and polyurethanes. chemicalbook.com In analytical chemistry, it serves as a redox indicator and a reagent for detecting metals, thiocyanates, and nitrites. chemicalbook.comcaymanchem.com Like other benzidine derivatives, it forms colored products with various oxidizing agents. chemicalbook.com Its dihydrochloride (B599025) salt is a colorimetric peroxidase substrate. caymanchem.com
Comparative studies have evaluated these compounds alongside benzidine. For instance, the mutagenic activity of diazo compounds derived from benzidine, o-tolidine, o-dianisidine, and 3,3'-dichlorobenzidine (B165656) has been assessed. researchgate.net These studies are crucial for understanding the structure-activity relationships of these compounds.
Table 2: Comparison of Benzidine Congeners in Research Applications
| Compound | Chemical Formula | Key Applications |
|---|---|---|
| Ortho-Tolidine | C₁₄H₁₆N₂ | Analytical reagent (amines, gold, chlorine), dye intermediate. biosynth.comlabdepotinc.comscientificlabs.co.uk |
| 3,3′-Dichlorobenzidine | C₁₂H₁₀Cl₂N₂ | Pigment intermediate, curing agent, analytical reagent (gold). who.intosha.govnih.gov |
| Ortho-Dianisidine | C₁₄H₁₆N₂O₂ | Dye and pigment intermediate, redox indicator, analytical reagent. chemicalbook.comfishersci.nocaymanchem.com |
Polymeric and Oligomeric Research Derived from Benzidine
The synthesis and characterization of polymers derived from benzidine, known as polybenzidine (PBZ), have been an area of active research due to their potential as conducting polymers.
The oxidative condensation of benzidine has been carried out in acetic acid media using potassium peroxydisulfate (B1198043) as the oxidizing agent to synthesize benzidine dimer, trimer, and polymer. nih.gov It was found that the polybenzidine structure is composed of a sequence of benzidinediimine (B1220647) and diphenylene units with amino end groups. nih.gov This structure suggests the possibility of ammonia (B1221849) elimination during the oxidative polymerization of aromatic diamines. nih.gov
Spectroscopic techniques have been instrumental in characterizing polybenzidine structures. Resonance Raman spectroscopy of doped poly(benzidine) and its nanocomposites with clay has been reported. acs.orgacs.org The Raman spectra of free and intercalated poly(benzidine) polymers show bands that indicate the presence of N-N bonding in the polymeric chains, as well as phenazine-like segments to a lesser extent. acs.orgresearchgate.net The correlation between the Raman bands of the free and intercalated polymers suggests that their chain structures have the same chromophoric segments. acs.orgresearchgate.net
The electrical conductivity of polybenzidine has also been investigated. The conductivity of poly(benzidine)−clay nanocomposites is in the order of 10⁻⁴ S·cm⁻¹, which is similar to that of free doped polybenzidine. acs.org Studies on polybenzidine prepared via electrochemical methods have also been conducted to elucidate the polymer's structure and correlate it with its electrical behavior. tandfonline.com Furthermore, polybenzidine-manganese oxide nanocomposites have been synthesized and evaluated as potential high-performance supercapacitor materials. bohrium.com
Electrical and Thermal Properties Research of Benzidine-Based Polymers
Research into polymers derived from benzidine has revealed significant findings regarding their electrical and thermal characteristics, positioning them as materials of interest for various applications, including electronics and high-performance materials. crimsonpublishers.comsci.am Studies have focused on understanding how the incorporation of the benzidine structure and its derivatives into polymer chains influences these key properties.
The electrical properties of benzidine-based polymers are a central area of investigation. Unmodified polybenzidine and its oligomers typically exhibit low electrical conductivity. However, when doped with substances like iodine, their conductivity can increase by several orders of magnitude, reaching up to 10⁻⁴ S/cm. mdpi.com This suggests a semiconductor nature. The mechanism for this enhanced conductivity involves the transfer of electrons to the doping agent, primarily from the benzidine diimine units within the polymer structure. mdpi.com Copolymers of benzidine with aniline (B41778) derivatives have been found to possess higher electrical conductivity compared to polybenzidine alone. tandfonline.com Furthermore, research on benzidine-linked porphyrin polymer films has demonstrated electrical conduction properties, highlighting the potential of these hybrid materials in developing redox-switchable and conductive polymer materials. kyushu-u.ac.jp For instance, a Nickel-TADAP-benzidine polymer exhibited an electrical conductivity of 1x10³ Sm⁻¹. kyushu-u.ac.jp The electrical conductivity of poly(benzidine)−clay nanocomposites has been measured at approximately 10⁻⁴ S·cm⁻¹, which is comparable to free-doped poly(benzidine). acs.org
The thermal stability of benzidine-based polymers is another critical property that has been extensively studied. Benzidine derivatives have been shown to improve the thermal characteristics of polymers into which they are incorporated, often resulting in a higher glass transition temperature (Tg), which contributes to greater thermal stability. google.com For example, certain benzidine derivatives exhibit a glass transition temperature of at least 220°C. google.com Studies using thermogravimetric analysis (TGA) have shown that polymers containing benzidine units can be highly thermostable. mdpi.com For instance, polyimides synthesized from 2,2′-bis(trifluoromethyl)benzidine (OHADA-TFDB) demonstrated a 5% weight loss at 537°C and a 10% weight loss at 547°C, with a char yield above 57% at 800°C. mdpi.com Similarly, polyamides derived from benzidine have shown good thermal stability, which can be influenced by the other monomers used in the polymer chain. nih.gov Copolymers of benzidine also generally show good thermal stability and exhibit semiconducting behavior as temperature increases. tandfonline.com Research on the thermal conductivity of single chains of poly(2,2′-disulfonyl-4,4′-benzidine terephthalamide) (PBDT) derivatives has also been conducted to understand heat transport at the molecular level. researchgate.netrsc.org
Below are interactive data tables summarizing the findings on the electrical and thermal properties of various benzidine-based polymers from research studies.
Table 1: Electrical Properties of Benzidine-Based Polymers
| Polymer/Derivative | Conductivity | Conditions | Source |
|---|---|---|---|
| Iodine-doped Polybenzidine | Up to 10⁻⁴ S/cm | Doped with iodine | mdpi.com |
| Benzidine-Aniline Copolymers | Higher than polybenzidine | Undisclosed | tandfonline.com |
| Ni-TADAP-Benzidine Polymer | 1x10³ Sm⁻¹ | Formed on a comb-shaped electrode | kyushu-u.ac.jp |
| Poly(benzidine)−Clay Nanocomposite | ~10⁻⁴ S·cm⁻¹ | Doped | acs.org |
Table 2: Thermal Properties of Benzidine-Based Polymers
| Polymer/Derivative | Thermal Property | Value | Source |
|---|---|---|---|
| Specific Benzidine Derivative | Glass Transition Temperature (Tg) | ≥ 220°C | google.com |
| OHADA-TFDB Polyimide | 5% Weight Loss Temperature | 537°C | mdpi.com |
| OHADA-TFDB Polyimide | 10% Weight Loss Temperature | 547°C | mdpi.com |
Emerging Research Perspectives and Future Directions
Development of Novel Spectroscopic Techniques for Benzidine (B372746) Characterization
The sensitive and accurate detection of benzidine is crucial for environmental monitoring and public health. Emerging research has focused on developing novel spectroscopic techniques that offer lower detection limits and enhanced specificity. One of the most promising of these is Surface-Enhanced Raman Spectroscopy (SERS). SERS is a powerful technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, allowing for the detection of trace amounts of analytes. youtube.com
Researchers have successfully utilized SERS for the detection of benzidine in aqueous solutions with remarkable sensitivity. By using a silver colloid as the SERS-active substrate, a detection limit for benzidine of approximately 10⁻⁸ mol/L has been achieved. jlu.edu.cnresearchgate.net The intensity of the SERS signal can be optimized by the addition of an aggregating agent, such as magnesium chloride (MgCl₂), which enhances the electromagnetic field around the silver nanoparticles. jlu.edu.cn Another approach involves combining thin-layer chromatography with SERS for the rapid detection of benzidine and 4-aminobiphenyl. nih.gov This method allows for the separation of the compounds before SERS analysis, which is particularly useful for distinguishing between molecules with overlapping Raman peaks. nih.gov Using a gold nanoparticle-doped metal-organic framework, this combined technique achieved a detection limit of 0.21 µg/L for benzidine. nih.gov
Further advancements in spectroscopic characterization include the use of various analytical methods to study novel benzidine derivatives. Techniques such as FT-IR, UV-Vis, ¹H NMR, and fluorescence spectroscopy are employed to characterize newly synthesized compounds, such as bis azo dyes derived from benzidine. sapub.orgdntb.gov.uanih.govresearchgate.net These studies contribute to a deeper understanding of the structural and electronic properties of these molecules.
Comparison of Novel Spectroscopic Techniques for Benzidine Detection
| Technique | Substrate/Method | Detection Limit | Key Findings |
|---|---|---|---|
| Surface-Enhanced Raman Spectroscopy (SERS) | Silver Colloid | ~10⁻⁸ mol/L jlu.edu.cn | Signal intensity is optimized with an aggregating agent (MgCl₂). jlu.edu.cn |
| Thin-Layer Chromatography combined with SERS | Gold Nanoparticle Doped Metal-Organic Framework | 0.21 µg/L nih.gov | Allows for separation of benzidine from other compounds with overlapping Raman peaks. nih.gov |
| Fluorescence Spectroscopy | Benzidine based fluorescent probe | 1 nM for Hg²⁺ detection researchgate.net | Demonstrates the potential for developing benzidine-based sensors for other analytes. researchgate.net |
Advanced Computational Chemistry Approaches for Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for elucidating complex chemical reaction mechanisms at the molecular level, offering insights that are often difficult to obtain through experimental methods alone. grnjournal.us In the context of benzidine, advanced computational approaches, particularly Density Functional Theory (DFT), are being employed to investigate its reactivity, toxicity, and reaction pathways. researchgate.netjocet.org These methods allow for the calculation of various molecular properties and the simulation of reaction energetics. grnjournal.us
DFT studies have been used to analyze the electronic structure of benzidine and to understand its role as an electron-donating agent in interactions with biomolecules. researchgate.net Such calculations help in identifying the reactive sites of the molecule and provide a deeper understanding of its toxic nature. researchgate.net Furthermore, computational methods are crucial in studying the oxidative activation of benzidine, a key process in its metabolic transformation. nih.govnih.gov These studies can model the formation of reactive intermediates, such as radical cations, which are believed to be involved in the carcinogenic activity of benzidine. nih.govnih.gov
The benzidine rearrangement, a classic organic reaction, is another area where computational chemistry has provided significant insights. wikipedia.org Theoretical studies can map the potential energy surface of the reaction, helping to elucidate the intramolecular mechanism of this complex transformation. wikipedia.org By applying quantum mechanical methods, researchers can model transition states and intermediates that are challenging to observe experimentally. grnjournal.usrsc.org The integration of artificial intelligence with computational algorithms is further accelerating the discovery and understanding of reaction mechanisms, opening new avenues for research. mdpi.com
Applications of Computational Chemistry in Benzidine Research
| Computational Method | Area of Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity and Toxicity Analysis | Identifies reactive sites and explains the electron-donating nature of benzidine. researchgate.net |
| Quantum Mechanical Methods | Oxidative Activation Mechanisms | Models the formation of radical cation intermediates during metabolism. nih.govnih.gov |
| Ab initio methods and DFT | Benzidine Rearrangement Reaction | Elucidates the intramolecular pathway and transition states of the rearrangement. wikipedia.orgresearchgate.net |
Green Chemistry Principles in Benzidine Derivative Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce the use and generation of hazardous substances. nih.govdrugpatentwatch.com In the context of benzidine derivative synthesis, research is exploring more environmentally benign methodologies. This includes the use of greener solvents, solvent-free reaction conditions, and the development of one-pot syntheses to improve atom economy and reduce waste. nih.govresearchgate.net
One area of focus is the development of eco-friendly methods for producing benzimidazole (B57391) derivatives, which share structural similarities with certain benzidine derivatives. rsc.orgnih.gov For instance, the use of a deep eutectic solvent (DES) as both a reaction medium and a reagent offers a sustainable alternative to traditional organic solvents. nih.gov This approach can lead to high yields and simplified work-up procedures, often avoiding the need for chromatographic purification. nih.gov Microwave-mediated synthesis is another green technique that has been successfully employed for the rapid and efficient production of pyrimido[1,2-a]benzimidazole, utilizing a green organocatalyst and avoiding the use of metals. rsc.org
These examples highlight a broader trend in organic synthesis towards methodologies that are not only efficient but also environmentally responsible. drugpatentwatch.com By minimizing the use of hazardous reagents and solvents, and by designing processes that are more atom-economical, researchers are working to make the synthesis of benzidine derivatives and related compounds more sustainable. nih.gov
Green Chemistry Approaches in the Synthesis of Related Heterocyclic Compounds
| Green Chemistry Principle | Methodology | Compound Class | Advantages |
|---|---|---|---|
| Use of Alternative Solvents | Deep Eutectic Solvent (DES) as reaction medium and reagent | Benzimidazoles nih.gov | High yields, easy work-up, avoids toxic solvents. nih.gov |
| Use of Alternative Energy Sources | Microwave-mediated synthesis | Pyrimido[1,2-a]benzimidazole rsc.org | Rapid, eco-friendly, high yields. rsc.org |
| Catalysis | Use of a green organocatalyst (Guanidine hydrochloride) | Pyrimido[1,2-a]benzimidazole rsc.org | Metal-free, operationally simple. rsc.org |
Applications in Advanced Material Science (excluding toxicology/biomedical)
Benzidine and its derivatives are being explored for their potential applications in advanced material science, particularly in the field of organic electronics. Their unique electronic properties make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and redox flow batteries. nih.govresearchgate.netgoogle.com
In the realm of OLEDs, certain benzidine derivatives have been shown to be effective hole-transport materials. google.com These compounds can facilitate the movement of positive charge carriers (holes) within the device, which is essential for efficient light emission. Novel benzidine derivatives with fused and bridged spiro structures have been synthesized to improve the thermal stability and light efficiency of OLEDs. google.com By functionalizing carbazole- and fluorene-substituted benzidine blocks with solubilizing pendant groups, researchers have been able to process these materials from solution, making them compatible with more scalable manufacturing techniques like slot-die coating. researchgate.net
Benzidine derivatives are also being investigated as electroactive materials for aqueous organic redox flow batteries. nih.gov These batteries store energy in liquid electrolytes, and the performance of the battery is dependent on the redox properties of the dissolved molecules. Benzidine and its derivatives can undergo reversible two-electron transfer processes, making them promising candidates for use as either posolytes or negolytes in these energy storage systems. nih.gov Theoretical studies are being used to screen different benzidine derivatives to optimize their reduction potentials for specific battery applications. nih.gov
Applications of Benzidine Derivatives in Advanced Materials
| Application | Material Type | Function | Key Advantages |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Symmetrical fused and bridged spiro benzidine compounds | Hole-transport material google.com | Higher thermal stability and improved light efficiency. google.com |
| Organic Light-Emitting Diodes (OLEDs) | Solubilized carbazole- and fluorene-substituted benzidines | Solution-processable hole-transport material researchgate.net | Enables scalable manufacturing techniques like slot-die coating. researchgate.net |
| Aqueous Organic Redox Flow Batteries | Water-soluble benzidine derivatives | Electroactive material (posolyte or negolyte) nih.gov | Undergoes reversible multi-electron transfer. nih.gov |
Environmental Remediation Research of Benzidine Contamination (focused on chemical/biological treatment methodologies)
Due to its persistence and toxicity, the remediation of benzidine-contaminated sites is a significant environmental challenge. chej.org Research is actively exploring various chemical and biological treatment methodologies to effectively degrade or remove benzidine from soil and water.
Biological treatment methods have shown considerable promise. The use of microbial consortia, which are communities of different microorganisms, has been found to be effective in degrading complex pollutants. mdpi.comfrontiersin.orgnih.gov For instance, Pseudomonas desmolyticum has demonstrated the ability to completely degrade the benzidine-based dye Direct Blue-6 within 72 hours under static anoxic conditions. nih.gov The degradation process involves the induction of oxidative enzymes such as laccase and tyrosinase. nih.gov Enzymatic methods using peroxidases, either in soluble form or immobilized on a solid support, have also been successfully employed to remove benzidine from polluted water. researchgate.net Immobilized bitter gourd peroxidase was able to remove over 70% of benzidine in a batch process. researchgate.net
Chemical treatment methodologies, particularly advanced oxidation processes (AOPs), are also being investigated for the degradation of benzidine and other persistent organic pollutants. mdpi.commdpi.com AOPs generate highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules. Photodegradation, often in the presence of a catalyst like titanium dioxide (TiO₂), is one such AOP that has been studied for benzidine. nih.gov Research has shown that commercial TiO₂ can effectively catalyze the photodegradation of benzidine, with intermediates such as 4'-nitro-4-biphenylamine and 4,4'-dinitrobiphenyl (B73382) being identified. nih.gov Adsorption is another effective removal technique, with studies exploring the use of low-cost adsorbents like pineapple peels, which have shown a remarkable maximum adsorption efficiency of over 91%. researchgate.net
Environmental Remediation Methodologies for Benzidine Contamination
| Methodology | Specific Approach | Key Findings |
|---|---|---|
| Biological Treatment | Biodegradation by Pseudomonas desmolyticum | Complete degradation of Direct Blue-6 (a benzidine-based dye) in 72 hours. nih.gov |
| Biological Treatment | Enzymatic treatment with immobilized peroxidase | Over 70% removal of benzidine from water in a batch process. researchgate.net |
| Chemical Treatment | Photodegradation with TiO₂ catalyst | Identified degradation products include 4'-nitro-4-biphenylamine and 4,4'-dinitrobiphenyl. nih.gov |
| Physical/Chemical Treatment | Adsorption on pineapple peels | Maximum adsorption efficiency of 91.064%. researchgate.net |
Q & A
Q. What are the recommended protocols for synthesizing Benzidine hydrochloride and confirming its purity?
this compound is synthesized by reacting benzidine (4,4'-diaminobiphenyl) with hydrochloric acid under controlled stoichiometric conditions. Purification involves recrystallization from ethanol or aqueous HCl. Characterization requires elemental analysis (C, H, N), melting point determination, and spectroscopic validation (e.g., NMR for structural confirmation and UV-Vis for purity assessment). Purity standards, such as those outlined in chemical analysis protocols, should be followed, including compliance with CAS 531-85-1 specifications .
Q. How should researchers safely handle and store this compound in laboratory settings?
this compound is a hazardous compound due to its carcinogenic potential. Safety protocols include:
- Use of PPE (gloves, lab coats, eye protection).
- Storage in airtight containers away from light and moisture at room temperature.
- Decontamination of work surfaces with 10% sodium hypochlorite. Emergency procedures align with GHS guidelines, emphasizing immediate washing of exposed skin/eyes and medical consultation .
Q. What standardized methods exist for identifying this compound in complex matrices?
Identification in environmental or biological samples involves:
- Spectrophotometry : Detection at λmax 285 nm in acidic media.
- Chromatography : HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid).
- Chemical derivatization : Reaction with sulfonic acid groups to form colored adducts for quantification. Reference standards from regulatory databases (e.g., NIST) ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?
Contradictory stability data often arise from differences in ionic strength, temperature, or photoexposure. Methodological approaches include:
- Controlled replication : Conduct studies under standardized buffers (e.g., pH 4.0, 7.4, 9.0) at 25°C.
- Degradation tracking : Use LC-MS to identify hydrolysis byproducts (e.g., benzidine or chlorinated derivatives).
- Isotopic labeling : Incorporate <sup>13</sup>C-labeled this compound to trace decomposition pathways .
Q. What experimental designs mitigate interference from sulfate ions during spectrophotometric analysis of this compound?
Sulfate ions can form complexes with this compound, skewing absorbance readings. Solutions include:
- Pre-treatment : Add barium chloride to precipitate sulfate ions before analysis.
- Calibration curves : Develop standard curves in sulfate-free matrices.
- Alternative methods : Switch to ion-pair chromatography to separate sulfate and analyte signals. Table 6 in demonstrates the Benzidine sulfate method’s applicability for sulfate quantification in NaOH-Na2S systems .
Q. How do structural modifications of this compound influence its reactivity in organocatalytic applications?
Advanced studies involve:
- Derivatization : Introducing electron-withdrawing groups (e.g., -NO2) to alter redox potential.
- Kinetic assays : Monitor catalytic efficiency in model reactions (e.g., asymmetric aldol condensation).
- Computational modeling : DFT calculations to predict charge distribution and active sites. Comparative data for derivatives like 3,3'-Dichlorobenzidine dihydrochloride (CAS 612-83-9) highlight structure-activity relationships .
Methodological Notes
- Data Validation : Cross-reference CAS 531-85-1 with regulatory databases (e.g., FDA or NIST) to confirm compound identity .
- Ethical Compliance : Adhere to institutional SOPs for hazardous chemical use, including documentation of training and waste disposal .
- Interdisciplinary Collaboration : Combine analytical chemistry (HPLC, MS) and computational tools to address complex research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
